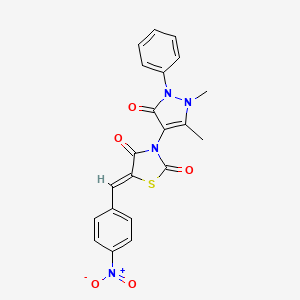
4-Chloro-7-nitro-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-nitro-2,1,3-benzothiadiazole is a heterocyclic aromatic compound that contains nitrogen, sulfur, and chlorine atoms. It is known for its applications in various fields, including organic synthesis, materials science, and analytical chemistry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers and industrial chemists.
Mechanism of Action
- The compound selectively inhibits GSTP1-1, enhancing the effect of alkylating drugs in cancer cells .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
4-Chloro-7-nitro-2,1,3-benzothiadiazole exhibits semiconductor behavior with an optical band gap of about 2.74 eV, and strong photoluminescence (PL) emission It interacts with various biomolecules, including enzymes and proteins, through binding interactions
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-7-nitro-2,1,3-benzothiadiazole can be synthesized through several methods. One common approach involves the nitration of 4-chloro-2,1,3-benzothiadiazole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-nitro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4) are typical methods.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed:
Nucleophilic Substitution: Substituted benzothiadiazoles with various functional groups.
Reduction: 4-Chloro-7-amino-2,1,3-benzothiadiazole.
Oxidation: Oxidized derivatives, although specific products depend on the reaction conditions.
Scientific Research Applications
4-Chloro-7-nitro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of fluorescent probes for detecting biological molecules and studying enzyme activities.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Comparison with Similar Compounds
4-Chloro-7-nitro-2,1,3-benzoxadiazole: Similar in structure but contains an oxygen atom instead of sulfur.
4-Chloro-7-nitro-1,2,3-benzoxadiazole: Another closely related compound with similar reactivity but different electronic properties.
Uniqueness: 4-Chloro-7-nitro-2,1,3-benzothiadiazole is unique due to the presence of both chlorine and nitro groups, which confer distinct reactivity patterns. Its sulfur atom also contributes to its unique electronic properties, making it valuable for specific applications in materials science and organic synthesis.
Properties
IUPAC Name |
4-chloro-7-nitro-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClN3O2S/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRZOXCMZJOMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)propanamide](/img/structure/B2905323.png)
![3-chloro-N-[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2905324.png)
![6-Methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl 4-methoxybenzenesulfonate](/img/structure/B2905325.png)




![N-[2-(furan-3-yl)-2-hydroxyethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B2905334.png)


